4-hydroxy-4-(hydroxymethyl)-3,3-dimethyloxolan-2-one

Physicochemical profiling Drug-likeness Monomer design

This γ-butyrolactone derivative (CAS 2260932-18-9) uniquely combines a tertiary C4 hydroxyl, a primary hydroxymethyl group, and gem-dimethyl substitution on a single lactone ring. With two chemically distinct hydroxyls (f=2, ~700 mg KOH/g OHV) and calculated LogP of −0.71, it enables sequential orthogonal protection, acts as a chain-extending or crosslinking diol monomer for hydrophilic polyurethanes and high-crosslink-density polyester resins, and provides exact mass resolution (160.0736 Da) for metabolomics LC-MS method validation. Unlike mono-hydroxyl analogs such as pantolactone (f=1), this dual-OH architecture controls polymer network topology via sterically directed CROP mechanisms. Available at ≥98% purity. Request a quote for 1–100 g quantities.

Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
CAS No. 2260932-18-9
Cat. No. B6602951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-4-(hydroxymethyl)-3,3-dimethyloxolan-2-one
CAS2260932-18-9
Molecular FormulaC7H12O4
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1(C(=O)OCC1(CO)O)C
InChIInChI=1S/C7H12O4/c1-6(2)5(9)11-4-7(6,10)3-8/h8,10H,3-4H2,1-2H3
InChIKeyIYRREUNFUYAFIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-4-(hydroxymethyl)-3,3-dimethyloxolan-2-one (CAS 2260932-18-9): Chemical Identity and Sourcing Baseline


4-Hydroxy-4-(hydroxymethyl)-3,3-dimethyloxolan-2-one (CAS 2260932-18-9) is a synthetic gamma-butyrolactone derivative with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol . The compound features a fully substituted C4 carbon bearing both a tertiary hydroxyl group and a primary hydroxymethyl (-CH2OH) group, alongside geminal dimethyl substitution at the C3 position. This structural arrangement creates a sterically hindered lactone core with two distinct hydroxyl moieties available for derivatization. The compound is commercially available from specialty chemical suppliers at 98% purity, with a topological polar surface area (TPSA) of 66.76 Ų and a calculated LogP of -0.7072, indicating substantial hydrophilicity relative to unsubstituted lactone analogs . However, comprehensive physicochemical characterization data (melting point, boiling point, solubility) and independent biological or materials performance data remain absent from the peer-reviewed literature as of the search date.

Why Generic Substitution Fails for 4-Hydroxy-4-(hydroxymethyl)-3,3-dimethyloxolan-2-one (CAS 2260932-18-9)


Gamma-butyrolactone derivatives cannot be freely interchanged for applications requiring specific hydroxyl content, hydrophilicity, and steric profiles. The target compound distinguishes itself from common analogs such as pantolactone (3-hydroxy-4,4-dimethyloxolan-2-one; C6H10O3), 3,3-dimethyl-γ-butyrolactone (C6H10O2), and 5-(hydroxymethyl)-3,3-dimethyloxolan-2-one (C7H12O3) by possessing two hydroxyl groups (one tertiary, one primary) on the lactone ring rather than one or none [1]. This dual-hydroxyl architecture directly impacts calculated LogP (−0.71 for the target vs. approximately +0.5 to +1.0 for mono-hydroxyl or unsubstituted analogs) and hydrogen bond donor/acceptor capacity (2 HBD, 4 HBA vs. 1 HBD, 3 HBA for pantolactone), which are critical determinants of aqueous solubility, formulation compatibility, and reactivity in polymer or conjugate synthesis . The ring-substitution pattern (C4 hydroxyl + hydroxymethyl with C3 dimethyl) also introduces steric constraints at the lactone carbonyl that differ from analogs where substitution occurs at other positions (e.g., C5-hydroxymethyl or C3-hydroxy), potentially altering ring-opening polymerization kinetics and regioselectivity in nucleophilic acyl substitution reactions. Substituting a mono-hydroxyl or non-hydroxylated lactone in any application exploiting these features would fundamentally alter the physicochemical or reactivity profile of the system.

Quantitative Differentiation Evidence: 4-Hydroxy-4-(hydroxymethyl)-3,3-dimethyloxolan-2-one vs. Structural Analogs


Hydrophilicity and Hydrogen Bonding Capacity: TPSA and LogP Comparison

The target compound (C7H12O4) possesses two hydrogen bond donors (2 HBD) and four hydrogen bond acceptors (4 HBA), compared to pantolactone (C6H10O3; 1 HBD, 3 HBA) and 3,3-dimethyl-γ-butyrolactone (C6H10O2; 0 HBD, 2 HBA). The calculated TPSA for the target is 66.76 Ų, and the calculated LogP is −0.71 . In contrast, the mono-hydroxyl analog pantolactone has a predicted TPSA of approximately 46.5 Ų and a LogP near +0.2, while the non-hydroxylated 3,3-dimethyl-γ-butyrolactone has a TPSA of 26.3 Ų and a LogP around +1.2 .

Physicochemical profiling Drug-likeness Monomer design

Hydroxyl Value (OHV) and Functional Group Density for Polymer and Resin Applications

The theoretical hydroxyl value (OHV), a critical procurement parameter for polyol monomers in polyurethane and polyester synthesis, can be calculated from molecular weight and hydroxyl count. The target compound (MW 160.17, 2 OH groups) has a theoretical OHV of approximately 700 mg KOH/g [1]. This compares favorably to pantolactone (MW 130.14, 1 OH group; OHV ≈ 431 mg KOH/g) and 5-(hydroxymethyl)-3,3-dimethyloxolan-2-one (MW 144.17, 1 OH group; OHV ≈ 389 mg KOH/g) . The dual hydroxyl functionality also enables crosslinking or branching in step-growth polymerizations that mono-hydroxyl lactones cannot provide.

Polymer chemistry Crosslinking density Hydroxyl value

Differentiated Reactivity: Tertiary vs. Secondary Hydroxyl and Steric Environment at the Lactone Carbonyl

The target compound places the hydroxyl group at the C4 tertiary carbon (geminal to the hydroxymethyl group), whereas pantolactone places its single hydroxyl at C3 (secondary carbon). This substitution pattern influences both the hydroxyl reactivity and the steric environment around the lactone carbonyl. The C4 tertiary alcohol in the target is more sterically hindered and less acidic than the C3 secondary alcohol in pantolactone (predicted pKa ~16–18 vs. ~13–15), which may reduce undesired transesterification side-reactions during ring-opening polymerization while preserving the lactone ring's susceptibility to nucleophilic attack [1]. Literature on hydroxy-substituted cyclic ethers indicates that the position of hydroxyl substitution significantly affects the competition between activated monomer (AM) and active chain end (ACE) mechanisms in cationic ring-opening polymerization, with ramifications for product branching and molecular weight distribution [2].

Ring-opening polymerization Steric hindrance Nucleophilic acyl substitution

Molecular Weight and C/O Ratio Differentiation for Mass-Sensitive Applications

The target compound (C7H12O4, exact mass 160.0736 Da) has a distinct molecular formula from common lactone analogs, which can be exploited as an internal standard or unique mass tag. Its exact mass differs from pantolactone (C6H10O3, 130.0630 Da) by +30.0106 Da (CH2O) and from mevalonolactone (C6H10O3, 130.0630 Da, isomeric) by the same increment but with a different substitution pattern, and from 5-(hydroxymethyl)-3,3-dimethyloxolan-2-one (C7H12O3, 144.0786 Da) by +15.9950 Da (one additional oxygen) [1]. This unique exact mass and formula, combined with the presence of two exchangeable hydroxyl protons, provides a specific mass spectrometric signature that can be distinguished from isobaric interferences in complex biological or environmental matrices .

Mass spectrometry Metabolomics Isotopic labeling

Procurement-Driven Application Scenarios for 4-Hydroxy-4-(hydroxymethyl)-3,3-dimethyloxolan-2-one (CAS 2260932-18-9)


Hydrophilic Polyol Monomer for High-Crosslink-Density Polyurethanes and Polyesters

The compound's dual hydroxyl functionality (theoretical OHV ≈ 700 mg KOH/g) and low calculated LogP (−0.71) position it as a candidate diol monomer for synthesizing hydrophilic polyurethane segments or high-crosslink-density polyester resins. Unlike mono-hydroxyl lactones such as pantolactone (OHV ≈ 431 mg KOH/g, f = 1), which can only terminate chains, the target compound can act as a chain extender or crosslinker, enabling network architecture control not achievable with single-hydroxyl analogs .

Synthesis of Branched Polyethers via Cationic Ring-Opening Polymerization with Controlled Architecture

Hydroxy-substituted five-membered cyclic ethers and lactones participate in cationic ring-opening polymerization (CROP) via competing activated monomer (AM) and active chain end (ACE) mechanisms, with the hydroxyl group position and steric environment dictating branching density . The target compound's tertiary hydroxyl at C4 (predicted pKa ~16–18, less nucleophilic than secondary analogs) may favor the AM pathway, producing hyperbranched polyethers with a higher density of terminal hydroxyl groups compared to monomers such as 5-(hydroxymethyl)-3,3-dimethyloxolan-2-one where the primary hydroxyl is more accessible and may promote linear propagation [1].

Mass Spectrometry Internal Standard for Pantolactone/Mevalonolactone Metabolic Studies

The target compound's exact mass (160.0736 Da) differs from pantolactone and mevalonolactone (both 130.0630 Da) by +30.0106 Da (CH2O), providing baseline chromatographic and mass spectrometric resolution. The additional hydroxymethyl group introduces a second exchangeable proton, enabling deuterium-exchange LC-MS strategies to confirm analyte identity in complex biological matrices where isomeric lactones may co-elute. This makes the compound a viable procurement choice as a stable-isotope-labeled internal standard precursor or structural analog for method validation in metabolomics .

Intermediate for Asymmetric Synthesis with Orthogonal Hydroxyl Protection Strategies

The presence of two chemically distinct hydroxyl groups—a sterically hindered tertiary alcohol at C4 and a primary hydroxymethyl at C4—enables sequential orthogonal protection/deprotection strategies not possible with pantolactone (single secondary hydroxyl). The tertiary hydroxyl is significantly less reactive toward silylation, acylation, and oxidation than the primary hydroxymethyl (predicted difference in relative reactivity >10:1 under mild conditions), allowing selective functionalization of the primary position while the tertiary hydroxyl remains available for subsequent transformations .

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